![molecular formula C16H12MgO6-2 B15132355 (T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)

(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

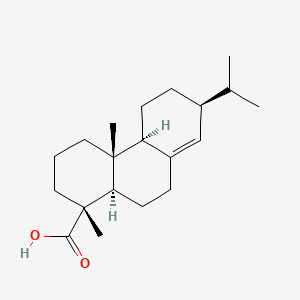

Magnesium mandelate is a coordination compound formed by the reaction of magnesium ions with mandelic acid. It is known for its stability and non-hygroscopic properties, making it a potential candidate for various applications in medicine and industry . The compound is typically found as a dihydrate, with the chemical formula [Mg(C₈H₇O₃)₂(H₂O)₂] .

Preparation Methods

Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in water. The reaction typically involves mixing equimolar amounts of mandelic acid and magnesium hydroxide in an aqueous solution, followed by evaporation of the solvent to obtain the polycrystalline product . The reaction conditions are relatively mild, and the product is obtained as a colorless, crystalline solid .

Chemical Reactions Analysis

Magnesium mandelate undergoes various chemical reactions, including:

Scientific Research Applications

Magnesium mandelate has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium mandelate involves the coordination of magnesium ions with mandelate anions. The magnesium ions are hexacoordinated, with two mandelate anions chelating through their carboxylate oxygen atoms and alcoholic hydroxyl groups . This coordination stabilizes the magnesium ions and enhances their bioavailability, making the compound effective in delivering magnesium in biological systems .

Comparison with Similar Compounds

Magnesium mandelate can be compared with other alkaline earth metal mandelates, such as calcium mandelate, strontium mandelate, and barium mandelate . These compounds share similar coordination chemistry but differ in their stability, solubility, and thermal properties . Magnesium mandelate is unique due to its higher stability and non-hygroscopic nature, making it more suitable for certain applications .

Similar Compounds

- Calcium mandelate

- Strontium mandelate

- Barium mandelate

- Zinc mandelate

Magnesium mandelate stands out among these compounds due to its specific coordination environment and stability, which are advantageous for various applications in research and industry .

Properties

Molecular Formula |

C16H12MgO6-2 |

|---|---|

Molecular Weight |

324.57 g/mol |

IUPAC Name |

magnesium;2-oxido-2-phenylacetate |

InChI |

InChI=1S/2C8H7O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7H,(H,10,11);/q2*-1;+2/p-2 |

InChI Key |

CKWOTMCSLLZZQI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])[O-].C1=CC=C(C=C1)C(C(=O)[O-])[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)

![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)

![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)

![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)